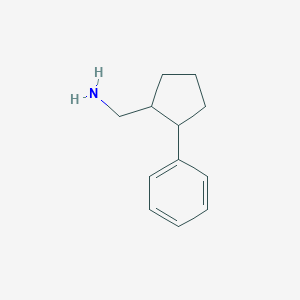![molecular formula C13H18N6O2 B2981435 N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 946306-73-6](/img/structure/B2981435.png)
N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest due to its unique structural attributes and potential applications in various fields. This compound is composed of a cyclohexyl group, a triazolopyrimidine ring, and an acetamide linkage, which together contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic synthesis. The preparation begins with the formation of the triazolopyrimidine core, followed by the introduction of the cyclohexyl group and the acetamide moiety. Common reagents and conditions include cyclohexylamine, acetyl chloride, and catalytic amounts of acids or bases to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimized reaction conditions to enhance yield and purity. These conditions could include high-pressure reactors, controlled temperature settings, and the use of automated systems to manage reagent addition and reaction time efficiently.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction processes could potentially target the carbonyl groups within the compound, reducing them to alcohols.
Substitution: The triazolopyrimidine ring is susceptible to nucleophilic substitution reactions, which can modify the functional groups attached to it.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may utilize reagents such as alkyl halides or nitrating agents under appropriate solvent and temperature conditions.
Major Products: The major products of these reactions are usually derivatives of the original compound with modified functional groups, enhancing or altering its chemical properties for further applications.
科学研究应用
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is often used in the development of new materials and catalysts.
Biology: N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets, possibly leading to new treatments for various diseases.
Industry: It has applications in the development of agrochemicals, dyes, and other industrial products where specific chemical reactivity is desired.
作用机制
The mechanism of action for N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, depending on the context. For instance, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or inhibit essential enzyme functions.
相似化合物的比较
When compared to similar compounds, such as other triazolopyrimidine derivatives, N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness enhances its reactivity and potential for diverse applications. Similar compounds include:
3-methyl-7-oxo-1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl)-acetamides
Cyclohexyl derivatives of pyrimidines and triazoles
These compounds share structural similarities but differ in their specific functional groups and, consequently, their chemical behavior and applications.
Conclusion
This compound is a compound with remarkable potential in various scientific and industrial fields. Its synthesis, reactions, and applications underscore its importance and the ongoing interest in its study.
属性
IUPAC Name |
N-cyclohexyl-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18-12-11(16-17-18)13(21)19(8-14-12)7-10(20)15-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXKYJVCPUNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

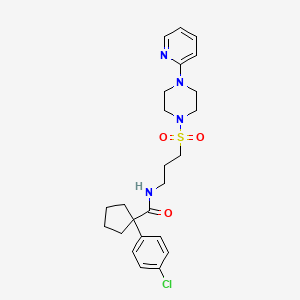
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)
![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)
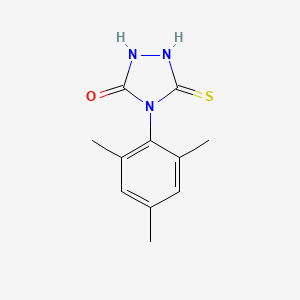
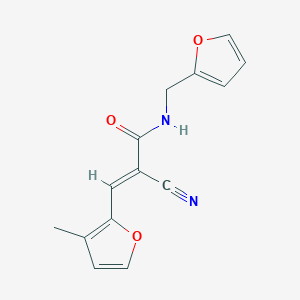
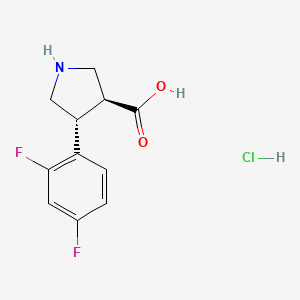
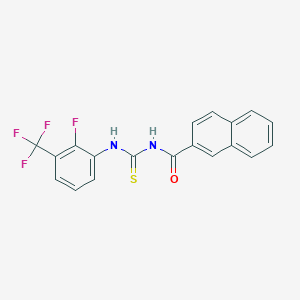
![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)
![N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2981370.png)
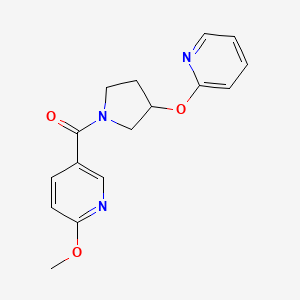
![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
